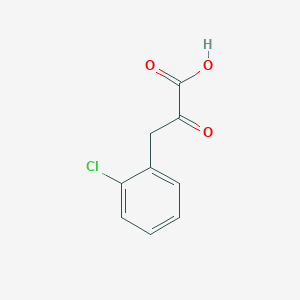

3-(2-Chlorophenyl)-2-oxopropanoic acid

Description

3-(2-Chlorophenyl)-2-oxopropanoic acid is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the ortho position, linked to a 2-oxopropanoic acid backbone. Its molecular formula is C₉H₇ClO₃, and it is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound’s structure combines aromatic and α-keto acid functionalities, enabling diverse reactivity in coupling reactions (e.g., amide bond formation via EDC/HOBt activation) .

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCFQZLUEGKLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293835 | |

| Record name | 2-Chloro-α-oxobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37928-23-7 | |

| Record name | 2-Chloro-α-oxobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37928-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-oxobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and malonic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorophenyl)-2-oxopropanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(2-chlorophenyl)-2-oxopropanoic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-(2-chlorophenyl)-2-hydroxypropanoic acid.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: The major product is 3-(2-chlorophenyl)-2-hydroxypropanoic acid.

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Research Applications

Synthesis Intermediate

3-(2-Chlorophenyl)-2-oxopropanoic acid serves as a crucial intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations. The compound can participate in reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it versatile for creating complex molecules .

Mechanism of Action

The compound's mechanism of action often involves its interaction with specific enzymes or receptors. For example, it may inhibit certain pathways that are relevant in drug development, particularly in targeting diseases like cancer or infections .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 3-(2-Chlorophenyl)-2-oxopropanoic acid exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit selective toxicity towards malignant cells while sparing normal cells .

Case Study: Anticancer Activity

A notable study investigated the compound's effect on breast cancer cells, demonstrating a significant reduction in cell viability at micromolar concentrations. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Medical Applications

Therapeutic Investigations

In the medical field, 3-(2-Chlorophenyl)-2-oxopropanoic acid is being explored for its therapeutic potential against various diseases. Its derivatives are under investigation for their ability to modulate metabolic pathways involved in chronic diseases like diabetes and cardiovascular disorders .

Case Study: Metabolic Regulation

A recent study focused on the role of this compound in regulating lipid metabolism. It was found that treatment with 3-(2-Chlorophenyl)-2-oxopropanoic acid led to significant changes in lipid profiles in animal models, suggesting its potential as a therapeutic agent for metabolic syndrome .

Industrial Applications

Pharmaceutical Production

The compound is widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its unique chemical properties allow for efficient production methods that enhance yield and purity. Continuous flow reactors are often employed to optimize the synthesis process on an industrial scale .

Agrochemical Development

In agrochemicals, 3-(2-Chlorophenyl)-2-oxopropanoic acid is utilized as a building block for designing herbicides and pesticides. Its effectiveness in modifying plant growth regulators has been documented, contributing to advancements in agricultural practices .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Substituent Position Isomers

- 3-(4-Chlorophenyl)-2-oxopropanoic Acid Molecular Formula: C₉H₇ClO₃ (same as the ortho isomer). This isomer is cataloged with 95% purity (CAS 3617-01-4) and is used in pharmaceutical intermediates .

Functional Group Variants

Aromatic System Modifications

- 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic Acid Molecular Formula: C₉H₈O₅. It is a plant metabolite implicated in stress responses, with higher levels observed in specific cultivars under biotic stress .

- 3-(3-Indolyl)-2-oxopropanoic Acid Molecular Formula: C₁₁H₉NO₃. Key Differences: The indole substituent links this compound to tryptophan metabolism. It is upregulated in nonalcoholic fatty liver disease (NAFLD) models and associated with gut microbiota-kynurenine pathway interactions .

Cycloaliphatic Analogs

- 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid Molecular Formula: C₉H₁₀O₃. Key Differences: The cyclohexene ring replaces the chlorophenyl group, making it a critical intermediate in the biosynthesis of salinosporamide A, a proteasome inhibitor produced by marine bacteria Salinispora tropica .

Comparative Data Table

Key Research Findings

Synthetic Utility: The α-keto acid group in 3-(2-Chlorophenyl)-2-oxopropanoic acid facilitates amide bond formation, as demonstrated in the synthesis of JNK3 inhibitors . In contrast, (E)-3-(2-Chlorophenyl)acrylic acid lacks this reactivity due to the absence of the α-keto group .

Biological Activity : The indolyl and dihydroxyphenyl analogs are metabolically active in mammalian and plant systems, respectively, whereas the chlorophenyl isomers are primarily used in drug discovery .

Structural Impact on Binding : The position of the chlorine atom (ortho vs. para) influences electronic effects and steric interactions, which may modulate binding to enzymatic targets like glycogen phosphorylase (allosteric site) .

Biological Activity

3-(2-Chlorophenyl)-2-oxopropanoic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-(2-Chlorophenyl)-2-oxopropanoic acid features a chlorophenyl group attached to a keto acid structure, which contributes to its reactivity and biological interactions. The presence of the chlorine atom enhances its electrophilic character, allowing it to engage in various biochemical pathways.

Antimicrobial Activity

Research indicates that 3-(2-Chlorophenyl)-2-oxopropanoic acid exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds with chlorophenyl substitutions demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound's structural features enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

In addition to its antimicrobial effects, 3-(2-Chlorophenyl)-2-oxopropanoic acid has been explored for its anti-inflammatory properties. Studies have shown that the compound can inhibit key inflammatory mediators, potentially through the modulation of cytokine release and the inhibition of cyclooxygenase enzymes (COX). This activity may be particularly beneficial in treating inflammatory diseases such as arthritis .

The biological activity of 3-(2-Chlorophenyl)-2-oxopropanoic acid is primarily attributed to its ability to act as an electrophile. The keto group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to downstream effects in cellular signaling pathways. This mechanism is critical in both antimicrobial and anti-inflammatory contexts, as it allows the compound to modulate enzyme activities and receptor functions effectively.

Case Studies

- Antibacterial Evaluation : A comprehensive study involving various synthesized derivatives of 3-(2-Chlorophenyl)-2-oxopropanoic acid demonstrated that modifications on the phenyl ring significantly impacted antibacterial potency. The most active derivatives contained electron-withdrawing groups, which enhanced their interaction with bacterial targets .

- In Vivo Anti-inflammatory Effects : In animal models, administration of 3-(2-Chlorophenyl)-2-oxopropanoic acid resulted in a marked reduction in inflammation markers, supporting its potential therapeutic use in chronic inflammatory conditions. The study highlighted the compound's ability to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.